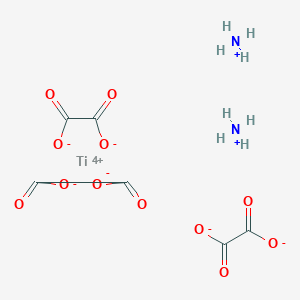

Ammonium titanium(4+) ethanedioate (2/1/3)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium titanium(4+) ethanedioate (2/1/3) is an inorganic salt compound with the chemical formula NH4Ti(ED)3. It is a colorless solid that is soluble in water and can be used in a variety of laboratory and industrial applications. This compound has been studied for its potential use as a catalyst in organic synthesis and for its applications in biomedical research.

Scientific Research Applications

Photocatalytic Applications

One significant application of ammonium titanium-based compounds is in the field of photocatalysis. For instance, nitrogen-doped titanium dioxide (TiO2) has been synthesized to enhance photocatalytic activities under visible light. This application is crucial for environmental cleanup, including the degradation of pollutants in water. The synthesis of palladium-modified nitrogen-doped titanium oxide nanoparticles has demonstrated effective photocatalytic removal of aqueous ammonia, showcasing a high removal rate of over 90% under visible light illumination with minimized production of toxic by-products (Sun et al., 2015). Similarly, nitrogen-doped titanium oxide nanostructures synthesized via a surfactant-free hydrothermal route have shown excellent photocatalytic activity in the decomposition of organic compounds under visible light (Rhee et al., 2005).

Environmental Remediation

In environmental remediation, ammonium titanium-based materials have been utilized for the removal of nitrogenous compounds from wastewater. Research has validated titanium (III) as a reducing agent in the chemiluminescent determination of nitrate and nitrite in seawater, offering an alternative method for analyzing these compounds at nanomolar levels (Foreman et al., 2016). Additionally, a novel approach for determining total titanium from titanium dioxide nanoparticles suspended in water and biosolids by digestion with ammonium persulfate has been developed, highlighting the method's effectiveness in quantifying TiO2 nanoparticles in environmental samples (Khosravi et al., 2012).

Material Science

In the realm of materials science, ammonium titanium-based compounds have been explored for their potential in synthesizing novel materials. For example, the hydrothermal synthesis of high surface area nitrogen-doped titania photocatalyst, active under visible light, has been reported. This method involves the calcination of ammonium titanate to produce nitrogen-doped titania with an extremely high surface area, showcasing its utility in creating materials with enhanced photocatalytic properties (Rhee et al., 2005). Another study focused on the structural and stability analysis of water-soluble ammonium citratoperoxotitanate(IV), providing insights into the complex's high stability against hydrolysis, which is essential for its application in various industrial processes (Kakihana et al., 2001).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway involves the reaction of ammonium hydroxide with titanium dioxide to form ammonium titanate, followed by reaction with ethanedioic acid to form ammonium titanium(4+) ethanedioate.", "Starting Materials": [ "Ammonium hydroxide", "Titanium dioxide", "Ethanedioic acid" ], "Reaction": [ "Step 1: Add ammonium hydroxide to titanium dioxide and heat to form ammonium titanate.", "Step 2: Filter the ammonium titanate and wash with water.", "Step 3: Add ethanedioic acid to the ammonium titanate and heat to form ammonium titanium(4+) ethanedioate.", "Step 4: Filter the product and wash with water to obtain the final compound." ] } | |

CAS RN |

10580-03-7 |

Molecular Formula |

C4H6NO10Ti- |

Molecular Weight |

275.96 g/mol |

IUPAC Name |

azanium;oxalate;oxotitanium(2+);hydrate |

InChI |

InChI=1S/2C2H2O4.H3N.H2O.O.Ti/c2*3-1(4)2(5)6;;;;/h2*(H,3,4)(H,5,6);1H3;1H2;;/q;;;;;+2/p-3 |

InChI Key |

JOTBIIWYQTUMJR-UHFFFAOYSA-K |

SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].[Ti+4] |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].O.O=[Ti+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)